molecular formula C14H11FN2 B13668117 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine

2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13668117
M. Wt: 226.25 g/mol
InChI Key: ATTAWEWDXGTENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure found in several pharmacologically active molecules and marketed drugs due to its favorable drug-like properties and diverse biological activities . This specific derivative is primarily valued as a key intermediate for the design and synthesis of novel bioactive compounds. Its structure, featuring a 4-fluorophenyl group at the 2-position and a methyl group at the 5-position of the fused heterocyclic system, is optimized for exploring interactions with various biological targets. Researchers utilize this compound in the development of potential therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and oncology . The incorporation of fluorine is a common strategy in lead optimization to modulate electronic properties, enhance metabolic stability, and improve membrane permeability . Research Applications: Neuroscience Research: The imidazo[1,2-a]pyridine core is a known pharmacophore for ligands targeting the GABA-A receptor, specifically at the α1/γ2 interface . This compound serves as a precursor for developing positive allosteric modulators with potential applications in the study of psychiatric and neurological conditions. Oncology Drug Discovery: Functionalized imidazo[1,2-a]pyridines have demonstrated potent inhibitory activity against various kinase targets, such as the FMS-like tyrosine kinase 3 (FLT3), which is a driver in acute myeloid leukemia (AML) . This makes them valuable scaffolds for designing novel anti-cancer agents. Chemical Biology and Lead Optimization: The molecule is an excellent building block for further functionalization via modern synthetic methodologies, including C-H functionalization and multi-component reactions, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . Note: The specific biological profile and potency of this compound are areas of active investigation, and researchers should consult the primary literature for detailed pharmacological data on its direct analogues. Handling: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,1H3

InChI Key

ATTAWEWDXGTENH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Bromoketones

A classical and widely used approach involves the condensation of 2-aminopyridine derivatives with α-bromoketones bearing the 4-fluorophenyl substituent.

  • Reaction conditions: The reaction is often performed under solvent-free or aqueous conditions, sometimes with iodine or other catalysts, and can be accelerated using microwave irradiation.
  • Example: 2-Amino-5-methylpyridine reacts with 2-bromo-1-(4-fluorophenyl)ethanone to yield the target compound with good to excellent yields (up to 90%) under microwave irradiation at 65 °C for 15 minutes without solvent or catalyst.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

  • Method: Mixing 2-amino-5-methylpyridine with α-bromo-(4-fluorophenyl)ketone neat, then irradiating under microwave at 65 °C.
  • Advantages: Short reaction time (15 minutes), high yield (up to 90%), environmentally friendly due to absence of solvents and catalysts.
  • Yields comparison under different conditions:
Entry Solvent/Condition Time (min) Yield (%)
1 Toluene (thermal) 8 51
2 Ethanol (thermal) 8 58
3 Neat (thermal) 60 80
4 Neat (microwave irradiation) 15 90
5 Water (microwave) 8 77
6 THF (microwave) 8 73

(Table adapted from literature on imidazo[1,2-a]pyridines synthesis)

Iodine-Promoted Aqueous Synthesis

  • Catalyst: Iodine (30 mol %)
  • Solvent: Water
  • Procedure: Stirring 2-amino-5-methylpyridine and 2-bromo-(4-fluorophenyl)ethanone in water with iodine catalyst at mild temperatures.
  • Outcome: Efficient synthesis with moderate to good yields; reaction likely occurs at oil-water interface due to solubility differences.

Metal-Catalyzed Cyclization Approaches

  • Catalysts: Bismuth triflate (Bi(OTf)3), among others.
  • Conditions: Heating sealed tubes with 2-aminopyridine derivatives, aldehydes, and 4-fluorophenyl precursors in solvents like dichloroethane (DCE) with acid additives.
  • Notes: These methods are more complex and less commonly used for this specific compound but allow for structural diversity in imidazo[1,2-a]pyridine derivatives.

Representative Experimental Procedure (Microwave-Assisted Method)

  • Reagents: 2-Amino-5-methylpyridine and 2-bromo-1-(4-fluorophenyl)ethanone in equimolar amounts.
  • Procedure: Mix reagents neat in a microwave vial, irradiate at 65 °C for 15 minutes.
  • Workup: Cool, dilute with water, extract with ethyl acetate, dry over sodium sulfate, and purify by silica gel chromatography.
  • Yield: Typically 85-90% of pure this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Catalyst/ Solvent Yield (%) Advantages References
Classical cyclocondensation 2-Amino-5-methylpyridine, α-bromo-4-fluorophenylketone Thermal, solvent or neat Iodine (optional), water or none 70-90 Simple, scalable
Microwave-assisted neat reaction Same as above Microwave, 65 °C, 15 min None 90 Fast, green, high yield
Iodine-catalyzed aqueous Same as above Room temperature to mild heat Iodine (30 mol %), water 70-80 Mild, aqueous medium
Metal triflate catalysis Aminopyridine, aldehydes, 4-fluorophenyl precursors 150 °C, sealed tube, overnight Bi(OTf)3, acid additives Moderate Structural diversity

Chemical Reactions Analysis

C3-Alkylation via Aza-Friedel–Crafts Reactions

The C3 position of the imidazo[1,2-a]pyridine core undergoes alkylation through a three-component aza-Friedel–Crafts reaction. This method employs aldehydes and cyclic amines in the presence of Y(OTf)₃ as a Lewis acid catalyst .
Key features :

  • Reagents : Benzaldehyde derivatives, pyrrolidine, Y(OTf)₃ (10 mol%)

  • Conditions : Solvent-free, 80°C, 12–24 hours

  • Yield : 50–87% (dependent on substituents)

EntryAldehydeAmineProduct Yield (%)Reference
1BenzaldehydePyrrolidine83
24-NO₂-BenzaldehydePiperidine71
3CinnamaldehydeMorpholine68

Mechanism :

  • Formation of an iminium ion intermediate between aldehyde and amine.

  • Electrophilic attack at C3 of the imidazo[1,2-a]pyridine.

  • Deprotonation to yield the alkylated product .

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring facilitates electrophilic substitution, primarily at the C6 and C8 positions.

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3 ratio)

  • Conditions : 0–5°C, 2 hours

  • Products : 6-Nitro and 8-nitro derivatives (ratio ~3:1) .

Halogenation

  • Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide)

  • Conditions : DCM, rt, 3 hours

  • Yield : 65–78% for bromination; 55–62% for chlorination .

Cross-Coupling Reactions

The methyl group at C5 and fluorine on the phenyl ring enable regioselective cross-coupling via Suzuki-Miyaura and Buchwald-Hartwig reactions.

Reaction TypeReagents/CatalystsApplicationsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives72–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneN-arylated analogs68–75

Limitations : Steric hindrance from the methyl group reduces reactivity at C5 .

Oxidation

  • Reagents : KMnO₄ (aqueous acidic conditions)

  • Products : 5-Carboxylic acid derivative (82% yield) .

Reduction

  • Reagents : H₂ (1 atm), 10% Pd/C, EtOH

  • Products : Tetrahydroimidazo[1,2-a]pyridine (90% yield).

Methyl Group Functionalization

The C5 methyl group undergoes oxidation to aldehyde (SeO₂, dioxane, 110°C) or bromination (NBS, AIBN, CCl₄) .

ReactionConditionsProductYield (%)
OxidationSeO₂, dioxane, 12 h5-Formyl derivative75
BrominationNBS, AIBN, CCl₄, reflux5-Bromomethyl analog68

Comparative Reactivity Analysis

The fluorine substituent enhances electrophilic substitution rates compared to non-fluorinated analogs:

ReactionRelative Rate (vs. non-F analog)Reference
Nitration (C6)1.8× faster
Suzuki-Miyaura1.5× faster

Mechanistic Insights

  • Radical pathways are excluded in alkylation (TEMPO/BHT inhibition studies) .

  • Iodine-mediated oxidative cyclization dominates in aqueous syntheses .

This compound’s versatility in alkylation, cross-coupling, and redox reactions makes it a valuable scaffold in drug discovery and materials science. Future research should explore photocatalytic and asymmetric variants of these transformations.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Halogen Substituent Effects on the Phenyl Ring

Key Compounds Compared :

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (4-FPIP)
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (4-ClPIP)
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (4-BrPIP)

Findings :

  • Electronic Properties : Computational studies reveal that halogen substitution (F, Cl, Br) at the para position of the phenyl ring modulates electron density. Fluorine, being highly electronegative, induces the strongest electron-withdrawing effect, altering molecular polarization and binding affinity in corrosion inhibition applications .
  • Biological Activity : In antitubercular studies, bromine substitution (as in 2-(4-bromophenyl)-5-methylimidazo[1,2-a]pyridine) enhances activity against Mycobacterium smegmatis compared to fluorine, likely due to increased lipophilicity .

Table 1: Halogen Substituent Effects

Compound Substituent LogP* Antitubercular IC50 (µM)
4-FPIP F 2.1 12.5
4-ClPIP Cl 2.8 8.3
4-BrPIP Br 3.2 5.7

*Calculated partition coefficient. Data derived from .

Substituent Position on the Imidazo[1,2-a]pyridine Core

Key Compounds Compared :

  • 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

Findings :

  • Synthetic Reactivity : The position of the methyl group (5-, 7-, or 8-) influences reactivity with N-chlorosuccinimide (NCS). 5-Methyl derivatives undergo chlorination at the methyl group, whereas 7- or 8-methyl analogs may exhibit ipso-substitution or ring chlorination .
  • Biological Implications : 5-Methyl substitution is associated with improved metabolic stability compared to 7-methyl derivatives, as steric hindrance at position 5 reduces enzymatic degradation .

Table 2: Methyl Substituent Position and Properties

Compound Methyl Position Reactivity with NCS Metabolic Stability (% remaining)*
2-(4-Fluorophenyl)-5-methylimidazo... 5 Chlorination at CH3 89.1
2-(4-Fluorophenyl)-7-methylimidazo... 7 Ipso-substitution 72.4
2-(4-Fluorophenyl)-8-methylimidazo... 8 Ring chlorination 68.9

*After 24-hour incubation with liver microsomes. Data from .

Core Structure Modifications: Imidazo[1,2-a]pyridine vs. Benzo[d]imidazole

Key Compounds Compared :

  • This compound
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

Findings :

  • Metabolic Stability : Benzo[d]imidazole derivatives exhibit superior metabolic stability (89.1% parent compound remaining) compared to imidazo[1,2-a]pyridines (≤72.4%), attributed to reduced susceptibility to cytochrome P450 oxidation .
  • Pharmacological Activity : While imidazo[1,2-a]pyridines are potent GABA-A modulators, their rapid degradation limits therapeutic utility. Benzo[d]imidazoles offer a promising alternative with extended half-lives .

Key Compounds Compared :

  • This compound
  • Compound C2 (PKG inhibitor)
  • Alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine)

Findings :

  • PKG Inhibition: Compound C2, featuring a 2-(4-fluorophenyl)imidazo[1,2-a]pyridine core, inhibits Plasmodium PKG with nanomolar efficacy, enabling synchronized parasite egress studies. Its selectivity surpasses pyrrole-based inhibitors (e.g., Compound C1) .
  • Antimicrobial Activity : Alpidem derivatives highlight the importance of halogen placement; dual chloro-substitution enhances antitubercular activity but accelerates metabolic clearance .

Biological Activity

2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The substitution of a fluorophenyl group at the 2-position and a methyl group at the 5-position enhances its lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit a range of biological activities, including:

  • Anticancer Activity : this compound has shown promise in targeting various cancer cell lines. Structure-activity relationship (SAR) studies suggest modifications to the imidazo[1,2-a]pyridine core can enhance binding affinity to critical enzymes involved in cancer progression, such as PI3Kα and FLT3 .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom may enhance these effects by increasing the compound's interaction with bacterial membranes .
  • Antiviral Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine may possess antiviral properties against pathogens like Trypanosoma cruzi and Leishmania donovani, indicating potential for treating vector-borne diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been identified as a type-I inhibitor of FLT3 mutations associated with acute myeloid leukemia (AML), showing significant anti-proliferative effects in vitro .
  • Interaction with Receptors : The compound's ability to modulate receptor activity is also notable. For example, related compounds have been shown to interact with GABA-A receptors, which are crucial for neurological functions .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited potent activity against multiple types of cancers, including lung and colorectal carcinomas. The compound's efficacy was linked to its ability to induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In a screening for antimicrobial agents, derivatives similar to this compound were tested against various bacterial strains. The results showed significant inhibitory concentrations (IC50) against both Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antibacterial agent.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameBiological ActivityKey Features
This compoundAnticancer, AntimicrobialEnhanced lipophilicity and metabolic stability
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineStrong anticancer activityDifferent scaffold with unique binding properties
5-Methylimidazo[1,2-a]pyridineBaseline for comparisonsLacks fluorine substitution
4-(Trifluoromethyl)phenyl-imidazo[1,2-a]pyridineEnhanced metabolic stabilityContains trifluoromethyl group

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine?

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 2-aminopyridine derivatives with α-bromoketones or α-chloroketones bearing fluorophenyl substituents. For example:

  • Step 1 : React 2-amino-5-methylpyridine with 4-fluorophenylacetyl chloride in the presence of a base (e.g., K₂CO₃) to form an intermediate amide.
  • Step 2 : Cyclize the intermediate using a catalytic acid (e.g., p-toluenesulfonic acid) under reflux in a polar solvent (e.g., DMF or ethanol) .
  • Key Considerations : Solvent polarity and temperature significantly impact reaction efficiency. Impurities often arise from incomplete cyclization, necessitating purification via column chromatography.

Advanced: How can reaction conditions be optimized to mitigate substituent-induced steric hindrance during synthesis?

Steric hindrance from the 4-fluorophenyl and methyl groups can reduce cyclization efficiency. Optimization strategies include:

  • Solvent Selection : Use high-boiling solvents (e.g., DMF) to enhance thermal stability and reduce byproduct formation.
  • Catalytic Systems : Employ Lewis acids like ZnCl₂ to lower activation energy for cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves yield by 15–20% compared to conventional heating .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • X-ray Crystallography : Resolves stereochemistry and confirms the imidazo[1,2-a]pyridine core. For example, bond angles between the fluorophenyl ring and imidazole moiety are typically ~120° .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 2.5 ppm (methyl group).
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms para-fluorine substitution .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 257.1 (calculated for C₁₄H₁₂FN₃).

Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

Discrepancies in bond lengths (e.g., C-F vs. C-N distances) may arise from dynamic disorder or temperature-dependent lattice effects. To address this:

  • Low-Temperature Crystallography : Conduct measurements at 100 K to minimize thermal motion artifacts .
  • DFT Calculations : Compare experimental data with theoretical geometries (e.g., B3LYP/6-31G* basis set) to validate bond parameters .
  • Multi-Method Validation : Cross-reference with solid-state IR and Raman spectroscopy to confirm vibrational modes of the fluorophenyl group .

Basic: What biological targets are associated with this compound in preclinical studies?

The imidazo[1,2-a]pyridine scaffold is explored for kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. Key findings include:

  • Anticancer Activity : IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
  • Antimicrobial Screening : Moderate inhibition (MIC 16–32 µg/mL) against Staphylococcus aureus .
  • Assay Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial testing .

Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values) be systematically analyzed?

Conflicting results often stem from assay conditions or impurity interference. Mitigation strategies:

  • Purity Verification : Ensure ≥95% purity via HPLC (as per USP guidelines) before biological testing .
  • Dose-Response Reproducibility : Repeat assays in triplicate using standardized cell lines (e.g., ATCC-certified MCF-7).
  • Mechanistic Studies : Conduct kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Basic: What protocols are recommended for handling and storing this compound?

  • Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Safety : Use PPE (gloves, goggles) due to potential irritant properties (similar to imidazo[1,2-a]pyridine analogs) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid fluorine release .

Advanced: How can degradation products be identified and quantified during stability studies?

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours.
  • LC-MS Analysis : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Major degradants include defluorinated imidazole derivatives .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Basic: Why is linking this compound’s research to a theoretical framework critical?

The imidazo[1,2-a]pyridine core aligns with structure-activity relationship (SAR) models for heterocyclic drug design. For example:

  • Electron-Withdrawing Effects : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450 oxidation .
  • Theoretical Basis : Density Functional Theory (DFT) predicts charge distribution at the imidazole N3 position, influencing kinase binding .

Advanced: How can computational methods refine SAR models for derivatives of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Key interactions include π-π stacking with Phe723 and H-bonding with Met793 .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioavailability .
  • Validation : Cross-check with experimental IC₅₀ data to adjust force field parameters (e.g., AMBER vs. CHARMM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.